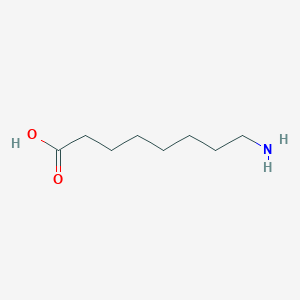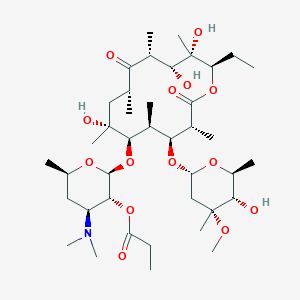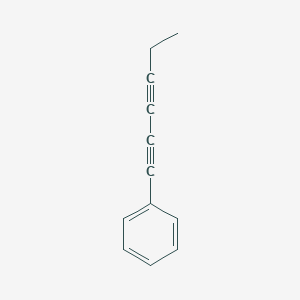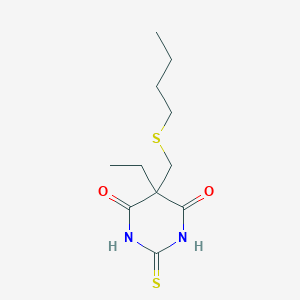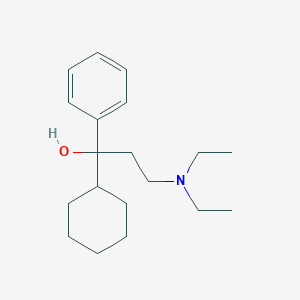
Dansylglycin
Übersicht
Beschreibung
Dansylglycine is a derivative of glycine, a simple amino acid, and is studied in various fields of chemistry and biochemistry. It has unique properties due to the dansyl group attached to the glycine molecule.
Synthesis Analysis
Dansylglycine and its derivatives are synthesized for various scientific investigations. For instance, the quantitative determination of taurine and glycine using [14C]dansyl chloride is a notable method in this context (Schulze & Neuhoff, 1976). The synthesis often involves specific conditions and reagents to ensure the accuracy and efficiency of the process.
Molecular Structure Analysis
The molecular structure of N-dansylglycine has been characterized in various studies. Andreoli et al. (1988) examined its adsorption at the mercury-aqueous solution interface, revealing insights into its molecular arrangement and interfacial activity (Andreoli et al., 1988).
Chemical Reactions and Properties
N-dansylglycine's interaction with other chemical species, especially metals, has been a subject of interest. Antolini et al. (1986) explored its binary copper(II) complexes and noted the influence of the dansyl group on its co-ordinative ability (Antolini et al., 1986). These studies provide valuable information on the chemical properties and reactions of N-dansylglycine.
Physical Properties Analysis
The physical properties of dansylglycine, such as solubility, adsorption behavior, and interaction with surfaces, have been studied in various contexts. For example, its adsorption at the mercury-aqueous solution interface provides insights into its physical characteristics and behavior in different environments (Andreoli et al., 1988).
Chemical Properties Analysis
Dansylglycine's chemical properties, especially in relation to its reactions and interactions with other compounds, have been a focus of several studies. The study of its binary copper(II) complexes by Antolini et al. (1986) is a significant contribution to understanding these properties (Antolini et al., 1986).
Wissenschaftliche Forschungsanwendungen
Theoretische Chemie und Molekulare Modellierung
Dansylglycin wurde in Studien zur theoretischen Chemie und molekularen Modellierung verwendet. Forscher haben ein festes, langreichweitig korrigiertes, ranggetrenntes Hybrid-(RSH)-Dichtefunktional verwendet, das mit dem Def2TZVP-Basissatz zusammen mit dem SMD-Solvatisierungsmodell für die Berechnung der Struktur, der molekularen Eigenschaften und der chemischen Reaktivität des M8-Zwischenprodukts des Melanoidin-Pigments in Gegenwart von Wasser und Dioxan . Diese Studie bestätigte die Ergebnisse aus früheren Arbeiten, die zeigten, dass das MN12SX-Dichtefunktional am besten geeignet ist, um die chemische Reaktivität dieses Moleküls in beiden Lösungsmitteln vorherzusagen .
Konzeptionelle Dichtefunktionaltheorie (DFT)
this compound wurde in Studien im Zusammenhang mit der konzeptionellen DFT verwendet. Die Präferenz der aktiven Stellen, die für radikalische, nucleophile und elektrophile Angriffe relevant sind, wird durch die Verknüpfung mit den elektrophilen und nucleophilen Parr-Funktionen, Fukui-Funktionsindizes und dem kondensierten Dual-Deskriptor hergestellt, die chemische Reaktivitätsdeskriptoren sind, die aus der konzeptionellen Dichtefunktionaltheorie hervorgehen
Wirkmechanismus
Target of Action
Dansylglycine primarily targets proteins, forming a covalent bond with them . It serves as a valuable marker for proteins, allowing for the study of enzyme-catalyzed reactions . Specifically, it has been confirmed that Dansylglycine is a site II ligand when binding to human serum albumin (HSA) .
Mode of Action
Dansylglycine interacts with its targets, primarily proteins, by forming a covalent bond . This interaction results in changes that can be measured, allowing for the study of enzyme-catalyzed reactions . The intensity of the induced circular dichroism (ICD) signal, which appears when HSA complexes with Dansylglycine, is dependent on temperature, indicating that the complexation between the protein and the ligand is reversible .
Biochemical Pathways
It is known that dansylglycine, as a fluorescent probe, is used for the characterization of the binding sites in albumin . This suggests that Dansylglycine may play a role in the biochemical pathways involving protein binding and enzyme-catalyzed reactions.
Pharmacokinetics
It is known that human serum albumin (hsa) binds to a wide variety of drugs at two primary binding sites, and can have a significant impact on their pharmacokinetics and pharmacological effects .
Result of Action
The result of Dansylglycine’s action is primarily observed through its ability to act as a fluorescent marker. When Dansylglycine forms a covalent bond with proteins, it allows for the measurement of reaction rates . This makes Dansylglycine a powerful tool for studying enzyme-catalyzed reactions.
Action Environment
The action of Dansylglycine is influenced by environmental factors. For instance, the fluorescence yield of Dansylglycine ranges from 0.07 in water to 0.66 in dioxane . This suggests that the medium in which Dansylglycine is present can significantly impact its fluorescence properties. Additionally, the induced chirality of Dansylglycine is susceptible to alteration caused by the oxidation of the protein .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18/h3-8,15H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXORCWAQTTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148815 | |
| Record name | Dansylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1091-85-6 | |
| Record name | Dansylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANSYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QF9N67QFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dansylglycine interact with human serum albumin (HSA)?
A1: Dansylglycine exhibits a strong binding affinity for HSA, primarily at drug site II, also known as the benzodiazepine/indole binding site. [, , , ] This interaction is characterized by a significant enhancement in dansylglycine fluorescence upon binding, accompanied by a blue shift in the emission maximum. [, ]
Q2: What happens to the fluorescence of dansylglycine when it binds to bovine serum albumin (BSA)?
A2: Similar to HSA, dansylglycine binds tightly to BSA, resulting in a substantial fluorescence enhancement and a blue shift in the emission maximum. [] This interaction suggests that dansylglycine preferentially binds to hydrophobic regions within BSA. []
Q3: Can other molecules displace dansylglycine from its binding site on HSA?
A3: Yes, molecules with a higher affinity for HSA drug site II, such as dicoumarol, can competitively displace dansylglycine, leading to fluorescence quenching. [, , ] Additionally, medium-chain fatty acids like caprylate, which also favor drug site II, can engage in multiple binding interactions with HSA alongside dansylglycine. []
Q4: How does the binding of dansylglycine to HSA change in different pH conditions?
A4: At pH 9.0, where HSA adopts a less rigid conformation, the protein loses its ability to bind dansylglycine. Conversely, at pH 3.5, HSA retains its binding capacity for dansylglycine, indicating that the expanded structure at this pH does not hinder the interaction. []
Q5: What is the molecular formula and weight of dansylglycine?
A5: The molecular formula of dansylglycine is C14H16N2O4S, and its molecular weight is 308.36 g/mol.
Q6: Does dansylglycine exhibit induced circular dichroism (ICD) upon binding to proteins?
A6: Yes, when dansylglycine binds to chiral microenvironments like the hydrophobic cavities in HSA, it exhibits ICD. Specifically, a characteristic ICD band appears around 346 nm upon complexation with HSA. []
Q7: Can dansylglycine be used as a probe in lipid membrane studies?
A7: Yes, dansylglycine readily adsorbs to lipid membranes and displays distinct fluorescence properties depending on its location (aqueous vs. membrane-bound). [, ] This property makes it useful for studying membrane properties such as transmembrane proton gradients and phospholipid packing asymmetry. [, ]
Q8: Does the fluorescence of membrane-bound dansylglycine differ between the inner and outer leaflets of lipid vesicles?
A8: Yes, studies using dipalmitoylphosphatidylcholine vesicles revealed that dansylglycine in the outer leaflet exhibits a fluorescence emission maximum at 530 nm, while in the inner leaflet, the maximum shifts to 519 nm. [] This difference suggests variations in the dielectric constant of the dye's immediate environment within the two leaflets. []
Q9: Have computational methods been employed to study dansylglycine?
A9: Yes, conceptual density functional theory (DFT) calculations, using the MN12SX density functional and SMD solvation model, have been used to investigate the chemical reactivity of a dansylglycine analog in water and dioxane. [, ] These studies have focused on predicting the molecule's reactivity towards radical, nucleophilic, and electrophilic attacks based on calculated reactivity descriptors. [, ]
Q10: What analytical techniques are commonly used to study dansylglycine?
A10: Fluorescence spectroscopy is a primary technique used to study dansylglycine interactions. [, , , , , , , , ] Changes in fluorescence intensity, emission wavelength, and anisotropy provide insights into binding events, environmental polarity, and molecular mobility. [, , , , , , , , ] Circular dichroism (CD) spectroscopy is also employed to study the induced chirality of dansylglycine upon binding to chiral molecules like proteins. [, ] Other techniques include ultrafiltration for studying binding to serum proteins, [] and high-performance liquid chromatography (HPLC) for separating and quantifying dansylglycine, especially in enzymatic assays. [, ]
Q11: Apart from protein binding and membrane studies, what are other applications of dansylglycine?
A11: Dansylglycine has been explored as a fluorescent probe in chemo-sensor development, particularly for detecting organic molecules like terpenoids, bile acids, and endocrine-disrupting chemicals. [, , ] Modified cyclodextrins containing dansylglycine moieties have shown promise in this area, displaying fluorescence changes upon guest molecule binding. [, , ] Additionally, dansylglycine serves as a substrate in enzymatic assays for angiotensin-converting enzyme (ACE) inhibitors. [, , , ] The enzymatic cleavage of a chromophore-fluorophore-labeled substrate containing dansylglycine is monitored to assess ACE inhibition. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



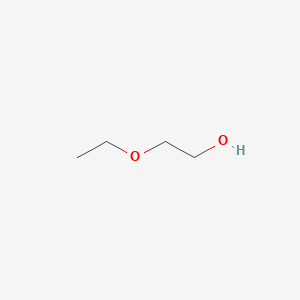


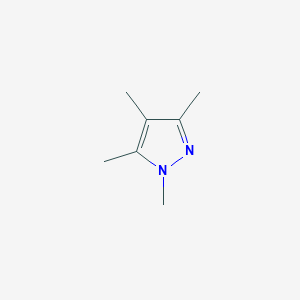
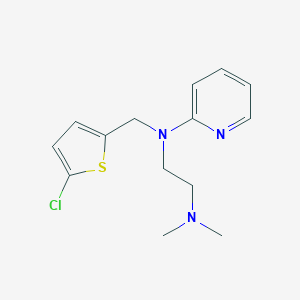

![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)
